molecular formula C19H15N3OS B2356487 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207033-11-1

7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2356487
CAS RN: 1207033-11-1
M. Wt: 333.41
InChI Key: TWJOFBXYOHFFBD-UHFFFAOYSA-N
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Description

7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has shown promising results in scientific research. This compound is a thienopyrimidine derivative and has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel thieno-fused bicyclic compounds, including thienopyrimidines, have been extensively studied. These compounds are synthesized by reacting new enaminones with different reagents, and their structures are determined using various spectroscopic methods such as NMR, IR, MS spectrometry, and X-ray crystallography (Mabkhot et al., 2015).

Biological Activities

  • Thienopyrimidine derivatives have been investigated for their antimicrobial and anti-inflammatory properties. The incorporation of different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances its bioactivity, showing remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
  • Other studies have focused on the antimicrobial activity of substituted tricyclic compounds, including thienopyrimidines, against various bacterial and fungal strains, demonstrating significant anti-bacterial and anti-fungal activities (Mittal et al., 2011).

Green Synthesis Approaches

  • A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction demonstrates step economy, reduced catalyst loading, and easy purification, highlighting the importance of sustainable methods in synthesizing pharmacologically important compounds (Shi et al., 2018).

Antitumor Activity

  • The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown that the majority of the newly synthesized compounds display potent anticancer activity on various human cancer cell lines, indicating their potential as therapeutic agents (Hafez et al., 2017).

Antioxidant and Antimicrobial Activities

  • Some pyrimidine-azitidinone analogues have been synthesized and tested for their antioxidant, in vitro antimicrobial, and antitubercular activities, showcasing the diverse biological applications of thienopyrimidine derivatives and their potential in designing further antibacterial and antituberculosis active compounds (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-6-2-3-8-15(13)16-11-24-18-17(16)21-12-22(19(18)23)10-14-7-4-5-9-20-14/h2-9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJOFBXYOHFFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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